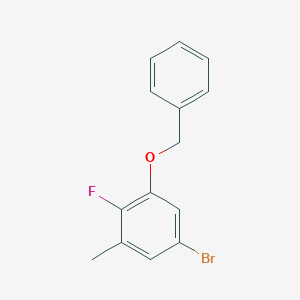

1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene

描述

Overview of Fluorinated and Brominated Aromatic Systems in Organic Synthesis

The incorporation of fluorine and bromine atoms into aromatic systems is a widely employed strategy in organic synthesis to modulate the properties of molecules.

Fluorinated Aromatic Systems: The presence of a fluorine atom can significantly alter the electronic nature of the aromatic ring due to fluorine's high electronegativity. This can impact the acidity of nearby protons and influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. In medicinal chemistry, the introduction of fluorine is a common tactic to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

Brominated Aromatic Systems: The carbon-bromine bond in aromatic compounds is a versatile functional handle. The bromine atom can be readily transformed into other functional groups through various reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the facile construction of complex molecular architectures.

The dual presence of both fluorine and bromine in a molecule like 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene provides orthogonal reactivity, allowing for selective transformations at different positions on the aromatic ring.

Strategic Importance of Benzyl (B1604629) Ethers in Protecting Group Chemistry and Chemical Transformations

The benzyloxy group serves as a robust and reliable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its key advantages include:

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents.

Ease of Introduction: They can be readily introduced by reacting an alcohol with benzyl bromide or a related benzylating agent in the presence of a base.

Facile Cleavage: The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which yields the deprotected alcohol and toluene (B28343) as a byproduct.

This protecting group strategy is crucial when performing chemical modifications on other parts of a molecule without affecting a sensitive hydroxyl group.

Positioning of this compound within Contemporary Organic Chemistry Research

While specific research detailing the extensive applications of this compound is not widely available in public-domain literature, its structure suggests its role as a highly valuable intermediate in synthetic organic chemistry. The combination of a protected hydroxyl group (benzyloxy), a reactive site for cross-coupling (bromo group), and the modulating effects of the fluoro and methyl groups makes it a tailored building block for the synthesis of complex target molecules. It is plausible that this compound is utilized in proprietary research and development, particularly in the pharmaceutical and materials science sectors, where the precise arrangement of these functional groups is required to achieve a desired biological activity or material property.

Historical Context of Related Multi-Substituted Benzene (B151609) Derivatives in Synthetic Methodologies

The synthesis of multi-substituted benzene derivatives has been a central theme in the history of organic chemistry. Early methods often relied on electrophilic aromatic substitution reactions, where the regioselectivity was dictated by the directing effects of the substituents already present on the ring. libretexts.orglibretexts.org This approach, while powerful, often led to mixtures of isomers that required tedious separation.

The advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of polysubstituted benzenes. These methods allow for the precise and controlled introduction of a wide variety of substituents onto the aromatic ring, providing access to a vast array of complex molecules with well-defined substitution patterns. The development of programmed synthesis strategies, where substituents are introduced in a specific sequence, has further enhanced the ability of chemists to create highly tailored benzene derivatives. innovations-report.comsciencedaily.com The structure of this compound is a testament to the sophistication of modern synthetic chemistry, embodying a design that leverages both classical and contemporary synthetic strategies.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYAGIZSJACCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Retrosynthetic Analysis of 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene

A retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, more readily available starting materials. The most apparent disconnection is the ether linkage, which is synthetically formed in a final step.

C-O Bond Disconnection: The bond between the phenolic oxygen and the benzylic carbon is the most logical first disconnection. This breaks the target molecule down into the key intermediate, 5-bromo-2-fluoro-3-methylphenol (B1528582) , and a benzyl (B1604629) electrophile, such as benzyl bromide . This disconnection is based on the well-established Williamson ether synthesis.

Analysis of the Key Intermediate: The precursor, 5-bromo-2-fluoro-3-methylphenol, presents the main synthetic challenge. The arrangement of the four substituents on the aromatic ring requires regioselective functionalization steps. Further retrosynthetic analysis of this phenol (B47542) suggests that the substituents could be introduced in various sequences starting from a simpler methylated phenol, such as 3-methylphenol (m-cresol). The introduction of the fluoro and bromo groups at specific positions is critical.

Precursor Synthesis and Functionalization Strategies

The forward synthesis relies on building the polysubstituted benzene (B151609) core by introducing the halogen and methyl groups in a controlled manner.

The creation of the specific aromatic core of this compound necessitates the synthesis of precisely substituted intermediates. A plausible strategy begins with a commercially available substituted aniline (B41778) or phenol. For example, a synthetic route could commence from 6-amino-m-cresol (2-amino-5-methylphenol).

The synthesis of related brominated phenols is also documented. For instance, 2-bromo-5-methylphenol (B88109) can be prepared from 6-amino-m-cresol via a Sandmeyer-type reaction. In this process, the amino group is first diazotized using sodium nitrite (B80452) and a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom. chemicalbook.com

Achieving the desired substitution pattern requires highly regioselective halogenation methods. The directing effects of the substituents already present on the ring play a crucial role in determining the position of incoming electrophiles.

Fluorination: The introduction of a fluorine atom onto an aromatic ring is often accomplished using modifications of the Balz-Schiemann reaction. orgsyn.org This involves the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄). orgsyn.orggoogle.com For the synthesis of the key 5-bromo-2-fluoro-3-methylphenol intermediate, a strategy could involve starting with an appropriately substituted aminophenol, such as 2-amino-3-methylphenol, and converting the amino group to a fluoro group.

Bromination: Electrophilic aromatic bromination is a standard method for introducing bromine onto a benzene ring. libretexts.orglibretexts.org The regioselectivity is governed by the electronic properties of the existing substituents. In a molecule like 2-fluoro-3-methylphenol (B1315178), the hydroxyl group is a powerful activating ortho-, para-director. This strong directing effect would selectively guide the incoming bromine electrophile to the position para to the hydroxyl group (C-5), yielding the desired 5-bromo-2-fluoro-3-methylphenol . Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS). libretexts.orgnih.gov

| Reaction Type | Typical Reagents | Function | Reference |

|---|---|---|---|

| Fluorination (Schiemann-type) | 1. NaNO₂, HCl 2. HPF₆ or HBF₄, heat | Converts an Ar-NH₂ group to an Ar-F group. | orgsyn.orggoogle.com |

| Electrophilic Bromination | Br₂, FeBr₃ or NBS | Introduces a bromine atom onto the aromatic ring, directed by existing substituents. | libretexts.orgnih.gov |

While direct ortho-methylation of a benzene ring is possible using modern catalytic methods, a more classical and often more practical approach involves starting with a precursor that already contains the methyl group in the correct position. nsf.govnih.gov For the synthesis of this compound, utilizing a starting material like 3-methylphenol (m-cresol) or its derivatives is a common strategy. This approach bypasses the potential challenges of regioselectivity and harsh conditions associated with direct C-H methylation of a complex, polysubstituted ring. Subsequent functionalization steps, such as nitration, reduction, diazotization for fluorination, and bromination, can then be carried out to build the required substitution pattern around the existing methyl group.

Benzyloxylation Techniques for Aromatic Alcohols

The final step in the synthesis of the target compound is the formation of the benzyl ether from the phenolic precursor. This is a robust and high-yielding transformation.

The O-alkylation of the 5-bromo-2-fluoro-3-methylphenol intermediate is typically achieved via the Williamson ether synthesis. This reaction involves two main steps:

Deprotonation: The phenol is treated with a suitable base to form a phenoxide anion. The increased nucleophilicity of the phenoxide is essential for the subsequent alkylation step. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). wikipedia.orgchemicalbook.com

Nucleophilic Substitution: The resulting phenoxide is reacted with a benzyl halide, most commonly benzyl bromide (BnBr) or benzyl chloride (BnCl). commonorganicchemistry.com The phenoxide acts as a nucleophile and displaces the halide from the benzylic carbon in an Sₙ2 reaction, forming the desired benzyl ether linkage. stackexchange.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com

| Phenolic Precursor | Base | Benzylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-fluoro-3-methylphenol | NaH, K₂CO₃, or KOH | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | DMF or THF | This compound | wikipedia.orgchemicalbook.comcommonorganicchemistry.com |

This well-established method provides an efficient and reliable route to the final product from its key phenolic intermediate, completing the synthesis.

Alternative Etherification Procedures for Aryl Hydroxyl Groups

While the Williamson ether synthesis is a foundational method for forming ether linkages, several alternative procedures exist for the etherification of aryl hydroxyl groups, which could be applied to the synthesis of this compound from its phenolic precursor, 5-bromo-2-fluoro-3-methylphenol. These methods are particularly useful for overcoming some limitations of the Williamson synthesis, such as the harsh conditions that can be required.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide. synarchive.comscielo.org.mx In a synthesis targeting the subject compound, this would typically involve the reaction of 5-bromo-2-fluoro-3-methylphenol with benzyl halide, though the classical Ullmann is more commonly used for diaryl ethers. Modern modifications of the Ullmann-type coupling have made the reaction more versatile and milder. acs.orgorganic-chemistry.org These improved methods often use catalytic amounts of copper(I) salts, such as CuI or Cu₂O, in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃) in a solvent such as acetonitrile (B52724). organic-chemistry.org Such conditions have been shown to be tolerant of various functional groups and can proceed at lower temperatures than the traditional protocol. nih.gov

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming carbon-heteroatom bonds, including the C-O bonds in aryl ethers. wikipedia.orgorganic-chemistry.org The reaction couples an alcohol or phenol with an aryl halide or triflate. For the synthesis of this compound, this would involve coupling benzyl alcohol with a suitably activated aromatic precursor. The catalyst system typically consists of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. jk-sci.com This method is known for its broad substrate scope and functional group tolerance, though the cost of the palladium catalyst can be a consideration. organic-chemistry.org

Chan-Lam Coupling: The Chan-Lam coupling reaction provides another copper-catalyzed route to aryl ethers, utilizing an aryl boronic acid as the arylating agent. wikipedia.orgorganic-chemistry.org To form the target molecule via this route, one would react 5-bromo-2-fluoro-3-methylphenol with benzylboronic acid. The reaction is typically mediated by a copper catalyst, such as copper(II) acetate, often in the presence of a base and an oxidant (frequently atmospheric oxygen), and can proceed at room temperature. wikipedia.orgnrochemistry.comst-andrews.ac.uk This method offers mild reaction conditions and avoids the use of aryl halides. researchgate.net

| Method | Catalyst | Key Reactants | General Conditions |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Phenol + Aryl Halide | High temperatures, base; Milder conditions with ligands. synarchive.comacs.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Phenol + Aryl Halide/Triflate | Pd-precatalyst, phosphine ligand, base. wikipedia.orgorganic-chemistry.org |

| Chan-Lam Coupling | Copper (Cu) | Phenol + Aryl Boronic Acid | Cu(II) catalyst, base, often in air. wikipedia.orgorganic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing side products. Key areas of focus include the choice of solvent, temperature control, and the selection of appropriate catalyst systems for the various synthetic steps.

Catalyst Systems for Halogenation and Alkylation Steps

The synthesis of the precursor, 5-bromo-2-fluoro-3-methylphenol, requires specific halogenation and alkylation steps. The choice of catalyst is vital for controlling the regioselectivity of these electrophilic aromatic substitutions.

Alkylation (Methylation): The introduction of the methyl group onto the phenolic ring is typically achieved via a Friedel-Crafts alkylation reaction. slchemtech.com

Lewis acid catalysts are standard for Friedel-Crafts reactions. These include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). jk-sci.comresearchgate.net The activity of the Lewis acid must be carefully chosen to avoid over-alkylation or rearrangement.

Brønsted acid catalysts such as sulfuric acid (H₂SO₄) or solid acid catalysts like modified zeolites can also be employed. slchemtech.com Recent research has focused on developing site-selective alkylations, for instance, using a combination of ZnCl₂ and camphorsulfonic acid (CSA) to favor ortho-alkylation of phenols. chemrxiv.org

Halogenation (Bromination): The regioselective bromination of the substituted phenol is a key step. The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring will influence the position of bromination.

Traditional methods often use molecular bromine (Br₂), but this can lead to over-bromination due to the high activation of the phenol ring. mdpi.com

Milder and more selective brominating agents such as N-bromosuccinimide (NBS) are frequently used. beilstein-journals.org

Catalytic systems have been developed to improve regioselectivity. These include various metal catalysts, solid-supported reagents like ZnAl–BrO₃⁻–layered double hydroxides (which favor para-bromination), and photoredox catalysis which allows for the in situ generation of bromine under mild conditions. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net For the synthesis of the desired precursor, a catalyst system that directs bromination to the position meta to the methyl group and ortho to the fluorine would be required, a challenging regiochemical outcome that demands careful selection of reagents and conditions.

| Reaction | Catalyst Type | Examples | Key Considerations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acids / Brønsted Acids | AlCl₃, FeCl₃, H₂SO₄, Zeolites. slchemtech.comjk-sci.com | Control of polyalkylation, regioselectivity. |

| Regioselective Bromination | Various | NBS, Photoredox catalysts, Metal catalysts, Solid-supported reagents. mdpi.combeilstein-journals.org | Control of mono- vs. poly-bromination, regioselectivity. |

Novel Synthetic Routes to this compound

Beyond optimizing existing methods, the development of novel synthetic strategies offers new pathways to complex molecules like this compound. Approaches such as convergent synthesis and multi-component reactions represent modern paradigms in synthetic efficiency.

Convergent and Divergent Synthetic Pathways

A convergent synthesis for this compound could be designed as follows:

Fragment 1 Synthesis: Preparation of the substituted aromatic core, 5-bromo-2-fluoro-3-methylphenol. This multi-step synthesis would itself involve carefully controlled alkylation, fluorination, and bromination reactions on a simpler phenolic precursor. libretexts.org

Fragment 2: Benzyl bromide, which is commercially available or easily prepared from benzyl alcohol.

Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate which is then elaborated into a variety of structurally related compounds. While not the most direct route to a single target, this approach is valuable for creating libraries of related molecules. Starting from an intermediate like 2-fluoro-3-methylphenol, one could introduce the bromine and benzyloxy groups in different orders or introduce alternative functionalities to generate a range of analogues.

Multi-Component Reactions for Direct Access

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.orgresearchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs could be conceptually applied to construct the substituted benzene ring. For instance, reactions exist that can build highly substituted aromatic rings from simpler, acyclic precursors in a single step. rsc.org Developing a novel MCR for this target would be a significant synthetic challenge, likely involving the simultaneous formation of the aromatic core and the introduction of its various substituents. This remains an area of ongoing research in synthetic methodology.

A likely two-step synthesis for this compound is outlined below. This involves the initial bromination of a substituted phenol, followed by the formation of the ether linkage.

Step 1: Synthesis of 5-bromo-2-fluoro-3-methylphenol

The precursor, 5-bromo-2-fluoro-3-methylphenol, can be synthesized through the electrophilic bromination of 2-fluoro-3-methylphenol. This reaction introduces a bromine atom onto the aromatic ring.

Reactants: 2-fluoro-3-methylphenol and a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or an alcohol, at a controlled temperature to ensure regioselectivity and minimize the formation of byproducts. The use of a catalyst, such as a Lewis acid or a protic acid, may be employed to enhance the reaction rate.

| Reactant | Brominating Agent | Solvent | Catalyst (optional) | Temperature |

| 2-fluoro-3-methylphenol | N-bromosuccinimide | Dichloromethane | Acetic acid | Room Temp. |

| 2-fluoro-3-methylphenol | Bromine | Carbon tetrachloride | Iron(III) bromide | 0 °C to RT |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The final product is assembled through a Williamson ether synthesis, a classic and reliable method for forming ethers. This S\N2 reaction involves the nucleophilic attack of the phenoxide ion (formed from 5-bromo-2-fluoro-3-methylphenol) on a benzyl halide.

Reactants: 5-bromo-2-fluoro-3-methylphenol, a benzyl halide (e.g., benzyl bromide or benzyl chloride), and a base.

Reaction Conditions: The reaction is conducted in a polar aprotic solvent to facilitate the S\N2 mechanism. The choice of base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. wikipedia.org

| Phenol Precursor | Benzylating Agent | Base | Solvent | Temperature |

| 5-bromo-2-fluoro-3-methylphenol | Benzyl bromide | Sodium hydride | Tetrahydrofuran (THF) | Room Temp. to 50°C |

| 5-bromo-2-fluoro-3-methylphenol | Benzyl chloride | Potassium carbonate | Acetone (B3395972) | Reflux |

Scale-Up Considerations for the Preparation of this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness.

For the Bromination Step:

Heat Management: Electrophilic aromatic bromination is an exothermic reaction. On a large scale, efficient heat dissipation is paramount to prevent runaway reactions and the formation of undesired byproducts. helgroup.com The reactor should be equipped with a reliable cooling system, and the addition of the brominating agent may need to be carefully controlled.

Solvent Selection: The choice of solvent is critical. While chlorinated solvents are effective, their environmental impact and potential for residual impurities are significant concerns in large-scale production. Greener solvent alternatives should be considered where possible.

Work-up and Purification: The work-up procedure to remove the catalyst and unreacted reagents needs to be scalable. This may involve aqueous washes and extractions. Purification of the resulting 5-bromo-2-fluoro-3-methylphenol on a large scale would likely be achieved through crystallization or distillation rather than chromatography, which is often not economically viable for large quantities.

For the Williamson Ether Synthesis Step:

Base Selection and Handling: The use of strong bases like sodium hydride requires careful handling on an industrial scale due to its reactivity with water and air. Alternative, less hazardous bases such as potassium carbonate are often preferred for large-scale syntheses.

Solvent Recovery: The use of polar aprotic solvents like THF or acetone necessitates an efficient solvent recovery and recycling system to minimize costs and environmental impact.

Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the endpoint and avoid the formation of impurities from side reactions. This can be achieved using in-process controls such as HPLC or GC analysis.

Process Safety: The potential for side reactions, such as elimination with secondary or tertiary alkyl halides (though not the case here with a primary benzyl halide), must be considered. wikipedia.org A thorough process hazard analysis should be conducted to identify and mitigate any potential safety risks. mt.com

General Scale-Up Considerations:

Material Transfer: The handling and transfer of large quantities of raw materials and intermediates need to be done safely and efficiently.

Equipment Selection: The choice of reactor and other processing equipment should be appropriate for the scale of the reaction and the nature of the chemicals involved.

Regulatory Compliance: Large-scale chemical synthesis must adhere to strict environmental, health, and safety regulations.

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed.

Mechanistic Investigations of Reactions Involving 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Electrophilic Aromatic Substitution Pathways on the 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. vanderbilt.edu

The regiochemical outcome of further electrophilic substitution on the this compound core is determined by the cumulative directing effects of the benzyloxy, methyl, bromo, and fluoro groups. Substituents are classified as either activating or deactivating and as ortho-, para- or meta-directors. youtube.commsu.edu

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.com They direct incoming electrophiles to the ortho and para positions. libretexts.org

-OCH₂Ph (Benzyloxy): A strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.orglibretexts.org

-CH₃ (Methyl): A weakly activating group that donates electron density through an inductive effect and hyperconjugation. vanderbilt.edu

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic. quora.com

-F (Fluoro) and -Br (Bromo): Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. libretexts.org

The directing influences of these groups on the two available positions for substitution (C4 and C6) are summarized in the table below.

| Substituent | Type | Directing Effect | Positions Directed To |

|---|---|---|---|

| 1-Benzyloxy | Strongly Activating | Ortho, Para | C2 (blocked), C6 (available), C4 (meta) |

| 2-Fluoro | Deactivating | Ortho, Para | C1 (blocked), C3 (blocked), C6 (ortho), C4 (para) |

| 3-Methyl | Weakly Activating | Ortho, Para | C2 (blocked), C4 (available), C6 (para) |

| 5-Bromo | Deactivating | Ortho, Para | C6 (ortho), C4 (ortho), C1 (blocked) |

Halogenation of benzene rings typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to generate a potent electrophile. chemistrysteps.comstudymind.co.uk The reaction proceeds via a two-step addition-elimination mechanism. msu.edu

Formation of the Electrophile: The Lewis acid polarizes the bromine molecule, creating a highly electrophilic bromine species (Br⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring attacks the electrophile. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edumasterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring, particularly onto the carbons ortho and para to the point of attack.

Deprotonation: A weak base, such as FeBr₄⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

For this compound, attack at the C6 position would lead to a sigma complex where the positive charge is stabilized by resonance, including a particularly stable contributor where the charge is delocalized onto the adjacent oxygen of the powerful electron-donating benzyloxy group. This significant stabilization strongly favors substitution at this position.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is fundamentally different from EAS, as it requires an electron-deficient (electrophilic) aromatic ring. masterorganicchemistry.comchemistrysteps.com

The feasibility of displacing the bromine and fluorine atoms in this compound via an SₙAr mechanism depends on several factors, including the electronic nature of the ring and the relative leaving group abilities of the halogens.

The SₙAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comfiveable.me The stability of this intermediate is crucial. Electron-withdrawing groups positioned ortho or para to the leaving group are necessary to stabilize the negative charge through resonance or induction, thereby activating the ring for nucleophilic attack. masterorganicchemistry.comchemistrysteps.com The subject molecule contains electron-donating benzyloxy and methyl groups, which deactivate the ring toward nucleophilic attack, and only weakly electron-withdrawing halogens.

Regarding the leaving group, the trend in SₙAr reactions is often F > Cl > Br > I. youtube.comyoutube.com This is contrary to Sₙ1 and Sₙ2 reactions and is because the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. youtube.comyoutube.com Therefore, under suitable conditions that could overcome the ring's deactivation, the fluorine atom at the C2 position would be the more likely site for nucleophilic displacement compared to the bromine atom at C5.

Given the presence of activating groups, the aromatic core of this compound is inherently deactivated for SₙAr reactions. Several strategies could potentially overcome this:

Introduction of Strong Electron-Withdrawing Groups: A common strategy is to first introduce a potent electron-withdrawing group, such as a nitro group (-NO₂), onto the ring via electrophilic aromatic substitution. If a nitro group were installed at the C4 or C6 position (ortho or para to the halogens), it would significantly activate the ring towards subsequent nucleophilic attack and displacement of one of the halogens. chemistrysteps.comfiveable.me

Benzyne (B1209423) Mechanism: For unactivated aryl halides, nucleophilic substitution can sometimes proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.com This pathway requires extremely strong bases, such as sodium amide (NaNH₂), to deprotonate a carbon adjacent to a leaving group. Subsequent elimination of the halide generates the benzyne, which is then rapidly attacked by the nucleophile. youtube.com This mechanism is less regioselective than the SₙAr pathway.

Cleavage and Modification of the Benzyloxy Group in this compound

The benzyloxy group in this compound serves as a versatile protecting group for the phenolic oxygen. Its selective cleavage or modification is a key strategic consideration in multi-step syntheses.

Hydrogenolysis and Other Deprotection Strategies

The most common method for the deprotection of a benzyloxy group is hydrogenolysis . This reaction involves the cleavage of the C-O bond of the benzyl (B1604629) ether by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. The reaction proceeds under mild conditions and generally affords the corresponding phenol (B47542) and toluene (B28343) as the byproduct in high yields. organic-chemistry.org

For substrates containing other reducible functional groups, alternative hydrogen sources such as 1,4-cyclohexadiene (B1204751) can be employed to achieve selective debenzylation. organic-chemistry.org

Other deprotection strategies include:

Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative cleavage: Oxidation of the benzyloxy group to a benzoate (B1203000) ester, followed by hydrolysis under basic conditions, provides another route to the phenol. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be used for the oxidative cleavage of benzyl ethers, often under photoirradiation. organic-chemistry.org

| Method | Reagents | Key Features |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield. |

| Transfer Hydrogenolysis | 1,4-cyclohexadiene, Pd/C | Selective for benzyl ether cleavage in the presence of other reducible groups. |

| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Limited by substrate acid sensitivity. |

| Oxidative Cleavage | DDQ, photoirradiation | Alternative to reductive methods. |

Rearrangement Reactions Involving the Benzyloxy Moiety

Aryl benzyl ethers can undergo rearrangement reactions under certain conditions. One notable example is the nih.govccspublishing.org.cn-Wittig rearrangement , which typically occurs in the presence of a strong base. nih.gov This rearrangement involves the deprotonation of the benzylic carbon, followed by a nih.govccspublishing.org.cn-shift to form a more stable alkoxide, ultimately yielding a diarylmethanol upon workup. The presence of electron-withdrawing groups on the aryl ring can facilitate this rearrangement. nih.gov

Another type of rearrangement is the Truce-Smiles rearrangement , which can occur under radical conditions. This reaction involves the intramolecular migration of an aryl group. semanticscholar.org Thermal rearrangements of aryl benzyl ethers have also been reported, although they often require high temperatures. rsc.orgresearchgate.net Polyphosphoric acid (PPA) has also been shown to catalyze the rearrangement of benzyl aryl ethers. ccspublishing.org.cn

Radical Reactions and Photochemistry of this compound

The presence of a carbon-bromine bond in this compound opens up the possibility of its involvement in radical reactions. Homolytic cleavage of the C-Br bond can be initiated by photolysis or the use of radical initiators.

Photolysis of bromo-substituted benzyl derivatives can lead to the formation of a radical pair. nih.gov The subsequent reaction pathway of these radicals can be influenced by the solvent polarity, potentially leading to a competition between ionic and radical products. nih.gov The benzylic C-H bonds of the benzyloxy group could also be susceptible to hydrogen atom abstraction by radicals, leading to the formation of benzyl radicals which can then undergo further reactions, including rearrangements. semanticscholar.org

Applications of 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of bromo, fluoro, and methyl substituents on the benzene (B151609) ring, combined with the protected phenol (B47542), renders 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene a versatile precursor for the construction of intricate molecular frameworks. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. researchgate.netmdpi.com

While direct integration of this compound into the total synthesis of a specific natural product is not yet widely documented in publicly available literature, its potential is significant. Many natural products feature highly substituted aromatic cores. The subject compound can be envisioned as a key fragment for the synthesis of complex polyphenolic compounds, alkaloids, or other secondary metabolites.

For instance, the bromo group can be readily converted into a variety of other functionalities. Through metal-halogen exchange followed by quenching with an electrophile, or via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, complex side chains can be introduced at this position. uzh.chresearchgate.netresearchgate.net The fluorine atom and methyl group can influence the regioselectivity of further electrophilic aromatic substitutions and modulate the electronic properties of the ring system. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be deprotected under mild conditions in a later synthetic step to reveal a reactive hydroxyl group, a common feature in many natural products.

A hypothetical synthetic approach towards a complex biphenyl (B1667301) natural product derivative is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki Coupling | This compound, Arylboronic acid | Biphenyl derivative |

| 2 | Deprotection | H₂, Pd/C | Phenolic biphenyl derivative |

| 3 | Further Functionalization | Various reagents | Complex natural product analogue |

This table illustrates a plausible sequence where the initial building block is elaborated into a more complex structure, highlighting its utility in a multi-step synthesis.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The substitution pattern of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems. researchgate.net

The bromine atom can be used to introduce nitrogen, oxygen, or sulfur-containing moieties through nucleophilic aromatic substitution or transition-metal-catalyzed amination, etherification, or thiolation reactions. For example, a Buchwald-Hartwig amination could be employed to introduce a primary or secondary amine, which could then undergo intramolecular cyclization to form a nitrogen-containing heterocycle.

Furthermore, the bromine can be converted to an azide, which can then participate in cycloaddition reactions to form triazoles. Alternatively, intramolecular cyclization strategies involving the benzyloxy group or the methyl group could be devised to construct fused heterocyclic rings. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting heterocyclic compounds. nih.gov

A potential synthetic route to a substituted benzofuran (B130515) is depicted in the following table:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, Terminal alkyne | Alkynylbenzene derivative |

| 2 | Intramolecular Cyclization | Base or metal catalyst | Substituted benzofuran |

| 3 | Deprotection | H₂, Pd/C | Hydroxybenzofuran |

Development of Functional Materials and Polymers Utilizing this compound

The unique electronic and steric properties conferred by the substituents on this compound make it a candidate for the development of novel functional materials and polymers.

Fluorinated compounds are widely used in the design of liquid crystals due to their ability to influence mesophase behavior, dielectric anisotropy, and viscosity. biointerfaceresearch.combeilstein-journals.org The presence of a fluorine atom in this compound can impart desirable properties to potential liquid crystalline molecules derived from it. The bromine atom provides a convenient point for elongation of the molecular structure through cross-coupling reactions, a common strategy in the synthesis of calamitic (rod-shaped) liquid crystals. mdpi.com

| Potential Liquid Crystal Core | Synthetic Strategy | Key Properties Influenced by Building Block |

| Biphenyl or Terphenyl | Suzuki or Stille coupling at the bromo position | Dielectric anisotropy (from C-F bond), mesophase stability |

| Tolane | Sonogashira coupling at the bromo position | Birefringence, nematic phase range |

Functionalized aromatic compounds are essential monomers for the synthesis of high-performance polymers. dtic.miluliege.becmu.edu this compound could be transformed into a variety of polymerizable monomers. For instance, the bromo group could be converted into a vinyl group via a Stille coupling with vinyltributyltin, or into an acrylic or methacrylic ester functionality. The resulting monomer could then be polymerized to yield a fluorinated polymer with potentially interesting properties such as thermal stability, chemical resistance, and specific optical or electrical characteristics. man.ac.ukrwth-aachen.de

The benzyloxy group can be retained in the final polymer to influence its properties or can be deprotected to yield a phenolic polymer, which could be further functionalized or used in applications requiring reactive hydroxyl groups, such as in resins and coatings.

| Monomer Type | Synthesis from Building Block | Potential Polymer Properties |

| Styrenic | Stille or Suzuki coupling to introduce a vinyl group | High refractive index, thermal stability |

| Acrylic | Conversion of bromo to hydroxyl, followed by esterification with acrylic acid | Optical clarity, weather resistance |

Role in the Synthesis of Agrochemicals and Related Biologically Active Scaffolds (excluding human trials)

The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. researchgate.netsci-hub.seresearchgate.netnih.gov Fluorinated aromatic compounds are common scaffolds in herbicides, fungicides, and insecticides. nih.gov The presence of both fluorine and bromine in this compound makes it a valuable precursor for the synthesis of new agrochemical candidates.

The bromo group allows for the introduction of various pharmacophores through cross-coupling reactions. The substitution pattern on the benzene ring can be fine-tuned to optimize the biological activity and selectivity of the final compound. The benzyloxy group can be deprotected to reveal a phenol, which is a common structural motif in many biologically active molecules. The lipophilicity and electronic properties of the molecule can be modulated by the presence of the fluorine and methyl groups, which can be crucial for its interaction with biological targets. nih.govresearchgate.net

| Agrochemical Class | Potential Synthetic Application of Building Block |

| Herbicides | Synthesis of diphenyl ether or phenoxy-propionate type herbicides |

| Fungicides | Precursor for strobilurin analogues or other fungicidal scaffolds |

| Insecticides | Elaboration into neonicotinoid or other insecticidal frameworks |

Contributions to Probe Development for Biological Systems (in vitro studies, excluding human trials)

Synthesis of Fluorescent or Spin-Labeled Probes

There is currently no available research detailing the use of this compound in the synthesis of fluorescent or spin-labeled probes. The design of such probes typically involves the strategic incorporation of a fluorophore or a stable radical, respectively, onto a scaffold that may also include a targeting moiety. The unique substitution pattern of this compound, featuring a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group, could theoretically offer multiple sites for chemical modification. However, the potential synthetic routes to transform this specific molecule into a functional imaging agent have not been described in published studies.

Precursors for Chemical Biology Tools

Similarly, the role of this compound as a precursor for other chemical biology tools, such as biotinylation reagents, cross-linkers, or affinity-based probes, is not documented. While its constituent functional groups could lend themselves to a variety of chemical transformations, there are no specific examples in the scientific literature that demonstrate its utility in constructing these types of molecular instruments for in vitro biological investigation.

Design and Synthesis of Derivatives and Analogues of 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Structure-Reactivity Relationship Studies of Substituted Benzyl (B1604629) Ethers

The reactivity of substituted benzyl ethers is intricately linked to the electronic and steric nature of the substituents on both the aromatic ring and the benzylic carbon. The ether linkage, while generally stable, can be influenced by the electron density of the benzene (B151609) ring.

Electron-donating groups on the aromatic ring increase the electron density, which can, in turn, affect the reactivity of the benzylic C-H bonds. Conversely, electron-withdrawing groups decrease the electron density, potentially making the aromatic ring more susceptible to nucleophilic attack under certain conditions. The interplay of these electronic effects governs the outcomes of various transformations, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cleavage of the benzyl ether protecting group. For instance, the ease of cleavage of a benzyl ether via hydrogenolysis can be modulated by the substituents present on the aromatic ring.

Interactive Table: Impact of Substituents on Benzyl Ether Reactivity

| Substituent Type | Position | Effect on Electron Density | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH3, -CH3) | Ortho, Para | Increase | Enhanced reactivity in electrophilic aromatic substitution; potential for altered regioselectivity. |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Ortho, Para | Decrease | Deactivation towards electrophilic substitution; activation towards nucleophilic aromatic substitution. |

| Halogens (e.g., -F, -Cl, -Br) | Any | Inductive withdrawal, resonance donation | Complex effects; generally deactivating but can direct substitution patterns. |

Systematic Variation of Aromatic Substituents (e.g., halogens, alkyl groups)

A key strategy in medicinal and materials chemistry involves the systematic variation of substituents on an aromatic core to modulate its properties. For 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene, the existing bromine, fluorine, and methyl groups offer multiple vectors for modification.

Halogen Variation: The bromine atom at the 5-position is a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings. nih.govresearchgate.netlookchem.com Replacing bromine with other halogens (e.g., iodine or chlorine) can alter the reactivity in these transformations, with the C-I bond being more reactive and the C-Cl bond being less reactive. The fluorine atom at the 2-position significantly influences the electronic properties of the ring and is generally not easily displaced, though its presence can direct the regioselectivity of other reactions. libretexts.org

Alkyl Group Variation: The methyl group at the 3-position can be varied to other alkyl groups (e.g., ethyl, isopropyl) to probe steric effects on adjacent reaction centers. Furthermore, the benzylic protons of the methyl group can potentially be functionalized under radical conditions.

Interactive Table: Potential Synthetic Transformations based on Aromatic Substituents

| Substituent | Position | Potential Reaction Type | Example Product Class |

| Bromine | 5 | Suzuki Coupling | Biaryl compounds nih.govresearchgate.net |

| Bromine | 5 | Stille Coupling | Aryl-stannane adducts lookchem.com |

| Bromine | 5 | Buchwald-Hartwig Amination | Aryl amines |

| Methyl | 3 | Radical Halogenation | Benzylic halides |

| Fluorine | 2 | Directed ortho-Metalation | Polysubstituted aromatics |

Modification of the Benzyloxy Moiety

The benzyloxy group serves as a crucial component of the title molecule, often acting as a protecting group for the phenolic oxygen. organic-chemistry.orgresearchgate.netresearchgate.net Its modification can lead to derivatives with altered stability and cleavage conditions.

Substitution on the Benzyl Ring: Introducing substituents onto the phenyl ring of the benzyloxy group can fine-tune its properties. For instance, a p-methoxybenzyl (PMB) ether is more readily cleaved under oxidative conditions than an unsubstituted benzyl ether. organic-chemistry.org Conversely, electron-withdrawing groups on the benzyl ring can increase its stability towards certain cleavage reagents.

Variation of the Ether Linkage: While the benzylic ether is common, alternative protecting groups can be synthesized. For example, replacing the benzyl group with an allyl group would allow for deprotection under different, milder conditions using palladium catalysis. The synthesis of such analogues would typically follow a Williamson ether synthesis pathway, reacting the corresponding phenol (B47542) with the appropriate alkyl halide. masterorganicchemistry.combrainly.combyjus.com

Stereochemical Aspects in the Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound opens avenues for applications in asymmetric synthesis and catalysis. Chirality can be introduced at several positions, leading to diastereomeric and enantiomeric products.

Chiral Benzylic Ethers: If the benzylic carbon of the ether is substituted, it becomes a stereocenter. The asymmetric synthesis of such chiral benzylic ethers can be achieved through various methods, including the use of chiral catalysts. acs.orgorganic-chemistry.org For instance, catalytic enantioselective carbon-oxygen bond formation has been demonstrated for the synthesis of benzylic ethers. acs.orgorganic-chemistry.org Diastereoselective approaches can also be employed, where a pre-existing stereocenter in the molecule directs the stereochemical outcome of the ether formation. researchgate.net

Atropisomerism: With significant steric hindrance around the biaryl bond that could be formed via cross-coupling at the bromine position, the potential for atropisomerism arises. The synthesis of axially chiral biaryls is a contemporary challenge in organic synthesis, and the substituted nature of the core molecule could provide a scaffold for creating such structures. mdpi.comrsc.orgresearchgate.net

Evaluation of Modified Structures for Enhanced Synthetic Utility

The ultimate goal of designing and synthesizing derivatives and analogues is to enhance their synthetic utility. This involves evaluating the modified structures in a variety of chemical transformations.

Cross-Coupling Reactions: Derivatives with modified aromatic substituents can be tested in a range of palladium-catalyzed cross-coupling reactions to assess their reactivity and the yields of the resulting products. For example, the efficiency of Suzuki-Miyaura coupling of various arylboronic acids with bromo-substituted analogues can be tabulated to understand the electronic and steric effects of the other substituents on the reaction outcome. nih.govnih.govresearchgate.net

Protecting Group Efficiency: For analogues with modified benzyloxy groups, their efficacy as protecting groups can be evaluated. This would involve testing their stability under various reaction conditions (e.g., acidic, basic, oxidative, reductive) and the ease and yield of their cleavage to regenerate the parent phenol.

Nucleophilic Aromatic Substitution: The presence of the fluorine atom and other potential electron-withdrawing groups in derivatives could render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgchemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com The reactivity of various analogues towards different nucleophiles can be systematically studied to expand the synthetic toolbox for functionalizing this scaffold.

Interactive Table: Illustrative Evaluation of Synthetic Utility

| Derivative Type | Reaction Studied | Metric for Evaluation | Potential Enhancement |

| Varied Halogen at C5 (e.g., Iodo) | Suzuki Coupling | Reaction time, catalyst loading, yield | Faster reaction rates, milder conditions |

| p-Methoxybenzyl Ether Analogue | Deprotection | Reagent stoichiometry, reaction time | Selective deprotection under oxidative conditions |

| Chiral Benzylic Ether Analogue | Asymmetric Induction | Diastereomeric/enantiomeric excess | Access to enantiopure downstream products |

| Electron-Deficient Ring Analogue | SNAr Reaction | Reaction temperature, yield | Facile introduction of nucleophiles |

Theoretical and Computational Studies of 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the electronic structure, which in turn governs the molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a hypothetical analysis of 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene, one would calculate the energies and visualize the spatial distribution of these orbitals. This would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | N/A | Electron-donating ability |

| LUMO Energy | N/A | Electron-accepting ability |

| HOMO-LUMO Gap | N/A | Chemical reactivity and stability |

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative fluorine and oxygen atoms as regions of high electron density.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and dynamics of a molecule like this compound. The presence of the flexible benzyloxy group suggests that the molecule can adopt various conformations, and MD simulations could identify the most stable (lowest energy) conformations and the energy barriers between them.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of a synthesized compound.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | N/A | N/A |

| C2 | N/A | N/A |

| C3 | N/A | N/A |

| C4 | N/A | N/A |

| C5 | N/A | N/A |

| C6 | N/A | N/A |

| CH₃ | N/A | N/A |

| O-CH₂ | N/A | N/A |

| Phenyl-H | N/A | N/A |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. This theoretical vibrational analysis is a powerful tool for assigning the peaks in experimental spectra to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Despite a comprehensive search for theoretical and computational studies on the chemical compound this compound, no specific research pertaining to its reaction pathway modeling, transition state analysis, or the energetic profiles of its synthetic steps was found in the available scientific literature.

General principles of computational chemistry and reaction mechanism analysis for related substituted aromatic compounds are well-established. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly used to model reaction pathways, locate transition states, and determine the energetic feasibility of synthetic routes for a wide range of organic molecules. These studies provide valuable insights into reaction mechanisms at a molecular level.

However, the application of these specific computational techniques to this compound has not been documented in the public domain. Consequently, the detailed elucidation of its reaction mechanisms and the energetic profiles of its key synthetic steps, as requested, cannot be provided at this time.

Further research in the field of computational chemistry may, in the future, investigate the specific properties and reaction dynamics of this compound, which would enable a detailed analysis as outlined in the initial request. Until such studies are published, a scientifically accurate and detailed article on this specific topic cannot be generated.

Advanced Methodologies for Structural Characterization of 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene, HRMS provides an exact mass measurement, which helps in confirming its molecular formula, C14H12BrFO. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured to a high degree of accuracy. The expected monoisotopic mass for the [M]+• ion of this compound can be calculated and compared with the experimental value. Furthermore, the isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes), provides a clear signature for the presence of a bromine atom in the molecule.

Data from HRMS can also reveal information about the fragmentation pathways of the molecule under specific ionization conditions (e.g., electron ionization). The fragmentation pattern offers valuable insights into the compound's structure. For this compound, characteristic fragments would likely include the loss of the benzyl (B1604629) group, cleavage of the ether bond, and loss of the bromine or fluorine atoms. The accurate mass measurement of these fragment ions further corroborates the proposed structure.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]+• | C14H12(79)BrFO | 294.0083 |

| [M+2]+• | C14H12(81)BrFO | 296.0062 |

| [M-C7H7]+ | C7H5BrFO | 202.9511 |

| [C7H7]+ | C7H7 | 91.0548 |

Note: The table is interactive and can be sorted by clicking on the headers.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While 1D NMR (1H and 13C) provides fundamental information, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns as seen in this compound.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the molecule. princeton.eduyoutube.comsdsu.edu For the target compound, COSY would reveal the coupling between the aromatic protons on the substituted benzene (B151609) ring, as well as the couplings within the benzyl group's aromatic ring and to its methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.eduyoutube.comsdsu.eduresearchgate.net This is crucial for assigning the carbon signals based on their attached protons. For example, the methylene protons of the benzyloxy group will show a cross-peak with the corresponding methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. princeton.eduyoutube.comsdsu.eduresearchgate.net This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, the methylene protons of the benzyloxy group would show a correlation to the oxygen-bearing carbon of the brominated ring, confirming the ether linkage.

Solid-State NMR: For compounds that are solids, solid-state NMR (ssNMR) can provide valuable structural information without the need to dissolve the sample. This technique is particularly sensitive to the local environment of the nuclei and can be used to study polymorphism, molecular conformation, and intermolecular interactions in the solid state. nih.govacs.org For this compound, 13C and 19F ssNMR could provide insights into the packing of the molecules in the crystal lattice.

Table 2: Expected 2D NMR Correlations for Key Protons in this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| Aromatic CH (on bromo-fluoro-methylphenyl ring) | Other aromatic CH on the same ring | Carbons within the same ring (2 and 3 bonds away), Methyl carbon |

| Methyl (CH3) | Aromatic CH (4-bond coupling, weak) | Aromatic carbons adjacent to the methyl group |

| Methylene (CH2) | Benzyl aromatic CHs (weak) | Oxygen-bearing aromatic carbon, Benzyl aromatic carbons |

| Benzyl aromatic CHs | Other benzyl aromatic CHs | Methylene carbon, Other benzyl aromatic carbons |

Note: The table is interactive and can be sorted by clicking on the headers.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (if applicable)

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. rigaku.com The resulting crystal structure would provide definitive proof of the substitution pattern on the benzene ring and the conformation of the benzyloxy group relative to the ring. This technique is particularly valuable for resolving any ambiguities that may remain after analysis by spectroscopic methods. While no specific crystal structure for this exact compound is publicly available, the analysis of similar benzyloxy-containing compounds demonstrates the utility of this technique. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile organic compounds. researchgate.nettums.ac.irresearchgate.netdnacih.comdistantreader.org For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for purity assessment. The presence of a single, sharp peak would indicate a high degree of purity. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. tums.ac.irdnacih.com Given its molecular weight, this compound is likely amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. GC can be very effective in separating closely related isomers that might be difficult to resolve by other techniques.

The purity of the compound is typically reported as a percentage, determined by the peak area of the main component relative to the total area of all peaks in the chromatogram.

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detection |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Note: The table is interactive and can be sorted by clicking on the headers.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are formed)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule, for instance, by modification of the benzyl group or by introducing a chiral substituent, chiroptical spectroscopic techniques would be essential for determining the absolute configuration of the resulting enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub It is a powerful tool for assigning the absolute configuration of chiral molecules containing chromophores. The aromatic rings in the molecule would act as chromophores, and the ECD spectrum would be highly sensitive to the spatial arrangement of the atoms around the chiral center.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. unipi.itmdpi.comresearchgate.netrsc.org VCD provides detailed information about the stereochemistry of the entire molecule. The experimental VCD spectrum can be compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer to determine the absolute configuration.

The separation of such chiral derivatives would typically be achieved using chiral chromatography. scirp.orgnih.govwvu.edursc.org

Green Chemistry Principles in the Synthesis and Transformation of 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wjygy.com.cnmonash.edu

The traditional Williamson ether synthesis, while effective, often has a lower atom economy due to the formation of stoichiometric byproducts. In the synthesis of 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene from 5-bromo-2-fluoro-3-methylphenol (B1528582) and benzyl (B1604629) chloride using a base like sodium hydroxide (B78521), the primary byproduct is sodium chloride.

Illustrative Atom Economy Calculation:

To illustrate the concept, a calculation for a model Williamson ether synthesis reaction is presented below.

| Reactant | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 5-bromo-2-fluoro-3-methylphenol | C₇H₆BrFO | 205.02 | 1 | 205.02 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 1 | 126.58 |

| Sodium Hydroxide | NaOH | 40.00 | 1 | 40.00 |

| Total Mass of Reactants | 371.60 |

| Product | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| This compound | C₁₄H₁₂BrFO | 295.15 | 1 | 295.15 |

| Sodium Chloride | NaCl | 58.44 | 1 | 58.44 |

| Water | H₂O | 18.02 | 1 | 18.02 |

| Total Mass of Products | 371.61 |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (295.15 / 371.60) x 100 = 79.43%

Development of Solvent-Free or Environmentally Benign Reaction Conditions

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. acs.org A key goal of green chemistry is to replace these with more environmentally benign alternatives or to develop solvent-free reaction conditions. researchgate.net

For the Williamson ether synthesis of this compound, several greener approaches can be considered:

Solvent-Free Synthesis: Performing the reaction without a solvent can significantly reduce waste and simplify purification. This can be achieved by heating the neat reactants, sometimes with a solid base. mdpi.com

Greener Solvents: If a solvent is necessary, replacing traditional solvents like dimethylformamide (DMF) or acetonitrile (B52724) with greener alternatives is a viable option. utahtech.edu Water, ethanol, and isopropanol (B130326) are considered more environmentally friendly choices. acs.orgsci-hub.se

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates reactions between reactants in immiscible phases, such as an aqueous and an organic phase. jetir.orgphasetransfer.com This allows for the use of water as a solvent and can enhance reaction rates and yields. jetir.orgphasetransfer.com For the synthesis , a phase-transfer catalyst like tetrabutylammonium (B224687) bromide could be employed to transfer the phenoxide from an aqueous phase to the organic phase containing benzyl chloride. utahtech.edu This method often leads to cleaner reactions and easier work-up. jetir.orgphasetransfer.com

Comparison of Reaction Conditions for Benzyl Phenyl Ether Synthesis (Illustrative Data):

| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Conventional | Ethanol | None | Reflux | Good | acs.orgsci-hub.se |

| Phase-Transfer | Water/Toluene (B28343) | Tetrabutylammonium Bromide | 80-100 | High | utahtech.edumasterorganicchemistry.com |

| Solvent-Free | None | Solid Base | 100-120 | High | mdpi.com |

| Greener Solvent | Propylene Carbonate | Iron(III) Chloride | 100 | Good to Excellent | researchgate.net |

Utilization of Renewable Feedstocks and Catalysts

The principle of using renewable feedstocks aims to shift away from depleting fossil fuel resources. prnewswire.com In the context of this compound synthesis, the benzyl group is typically derived from toluene, a petrochemical. wikipedia.orgdoubtnut.comguidechem.com Research is ongoing to produce toluene and other aromatic compounds from renewable biomass sources, which could eventually provide a more sustainable route to benzyl chloride and benzyl alcohol. mst.dk

Greener alternatives to traditional benzylating agents are also being explored. Benzyl alcohol, which can be produced from renewable sources, can be used in place of benzyl chloride. researchgate.net This approach, often catalyzed by acids or metal complexes, produces water as the only byproduct, significantly improving the atom economy. researchgate.netresearchgate.netmdpi.com The use of heterogeneous catalysts, such as zeolites, can further enhance the green credentials of this process by allowing for easy separation and recycling of the catalyst. mdpi.com

Waste Minimization and Byproduct Management

Minimizing waste is a fundamental tenet of green chemistry. In the synthesis of this compound, the primary byproduct is sodium chloride if sodium hydroxide is used as the base. While sodium chloride is generally non-toxic, its disposal in large quantities can be problematic for the environment. mdpi.comresearchgate.netcefic.org

Strategies for managing this byproduct include:

Valorization of Salt Waste: Instead of being landfilled, the salt waste can be treated and valorized. mdpi.comresearchgate.net This can involve processes like purification and crystallization to produce industrial-grade sodium chloride, which can then be used in other chemical processes, such as chlor-alkali electrolysis. cefic.orgresearchgate.net

Catalytic Approaches: As mentioned earlier, using catalytic amounts of a base or employing catalytic benzylation with benzyl alcohol can significantly reduce or eliminate the formation of salt byproducts. researchgate.netmdpi.com

Furthermore, the use of phase-transfer catalysts, while beneficial, requires consideration of their lifecycle. Ideally, these catalysts should be recovered and reused to minimize their environmental impact. rsc.org Techniques like nanofiltration are being developed for the efficient separation and recycling of phase-transfer catalysts. rsc.org

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and more efficient chemical industry.

Future Research Directions and Emerging Trends for 1 Benzyloxy 5 Bromo 2 Fluoro 3 Methylbenzene

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is rapidly shifting towards continuous-flow processes and automation, offering enhanced safety, efficiency, and scalability. For a polysubstituted aromatic compound like 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene, these technologies present significant opportunities.

Future research in this area will likely focus on developing robust and efficient flow-based syntheses of the parent compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can be leveraged to optimize reaction conditions, minimize side-product formation, and improve yields. For instance, the synthesis of aromatic ethers and polyethers has been shown to be achievable through reactions of aromatic fluorine compounds with trialkyl silyl (B83357) derivatives of phenols at elevated temperatures, a process that could be efficiently translated to a continuous-flow setup. google.com

Moreover, the integration of automated synthesis platforms can accelerate the exploration of the chemical space around this scaffold. High-throughput experimentation, facilitated by robotic systems, will enable the rapid screening of reaction conditions and the synthesis of libraries of derivatives for biological or materials science applications. The automated synthesis of complex molecules, including those with multiple functional groups, is becoming increasingly feasible and will be a critical tool in unlocking the potential of this compound.

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Scalability | Often challenging and requires significant process redevelopment. | More readily scalable by extending reaction times or using larger reactors. |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Improved safety due to smaller reaction volumes and better heat dissipation. |